molecular formula C11H7NO4S B2643095 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid

Cat. No.: B2643095
M. Wt: 249.24 g/mol
InChI Key: LXRKDEAFRQCTBN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid is a heterocyclic compound that contains both a thiazolidine ring and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid typically involves the reaction of thiazolidine-2,4-dione with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine and an acid catalyst like acetic acid in a solvent such as toluene. The mixture is heated to around 80°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in wound healing and inflammation regulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 15-prostaglandin dehydrogenase by binding to key amino acids in the enzyme’s active site. This inhibition leads to increased levels of prostaglandin E2, which plays a role in inflammation and tissue repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazolidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit 15-prostaglandin dehydrogenase and regulate prostaglandin E2 levels sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRKDEAFRQCTBN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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